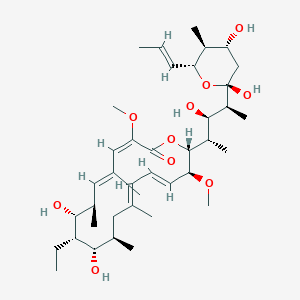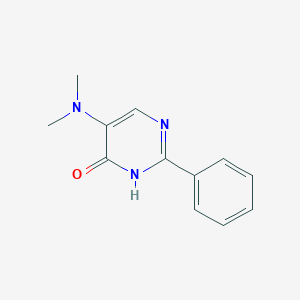
5-(Dimethylamino)-2-phenyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-phenyl-4-pyrimidinol, also known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is used as a treatment for premature ejaculation. However,
Mecanismo De Acción
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. Serotonin is involved in the regulation of mood, emotions, and sexual function, and increasing its levels can have a positive effect on these areas.
Biochemical and Physiological Effects
Dapoxetine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. Dapoxetine has also been shown to increase the time to ejaculation and improve overall sexual satisfaction in men with premature ejaculation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dapoxetine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of serotonin in various physiological processes. However, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol also has limitations, as it is primarily used as a treatment for premature ejaculation and may not be suitable for investigating other areas of research.
Direcciones Futuras
There are a number of potential future directions for research on 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. One area of interest is the use of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in the treatment of depression and anxiety disorders. Another area of interest is the potential use of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol as a tool for investigating the role of serotonin in various physiological processes. Additionally, further research is needed to better understand the long-term effects of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol use and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol involves the reaction of 2-benzoylpyridine with hydrazine hydrate, followed by the condensation of the resulting compound with 4-chlorobutyrophenone. The final product is obtained through a cyclization reaction with formaldehyde and dimethylamine.
Aplicaciones Científicas De Investigación
Dapoxetine has been extensively studied for its potential use in the treatment of premature ejaculation. It has been shown to significantly increase the time to ejaculation and improve overall sexual satisfaction in men with this condition. Dapoxetine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Nombre del producto |
5-(Dimethylamino)-2-phenyl-4-pyrimidinol |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
Clave InChI |
TZGUMBMSTTYOSC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
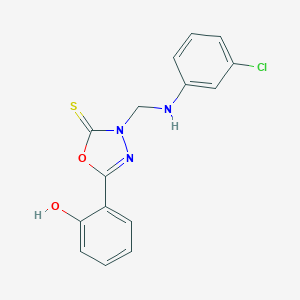
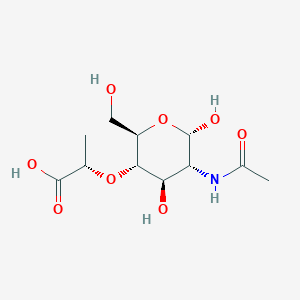
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
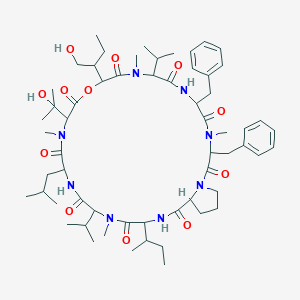
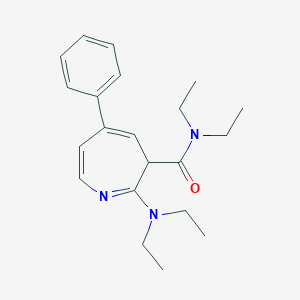
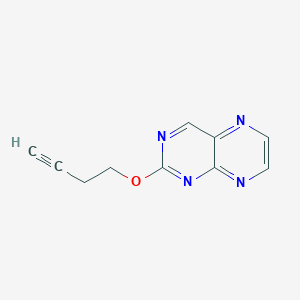
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
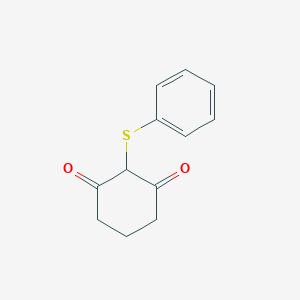

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
